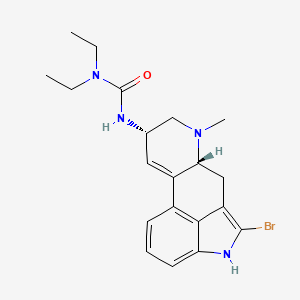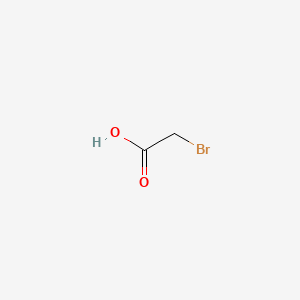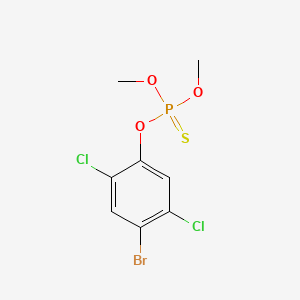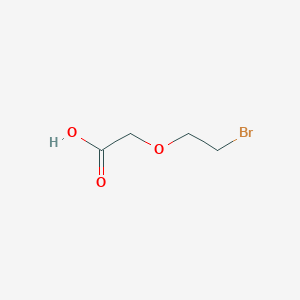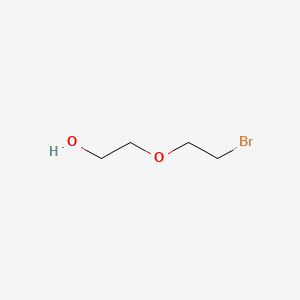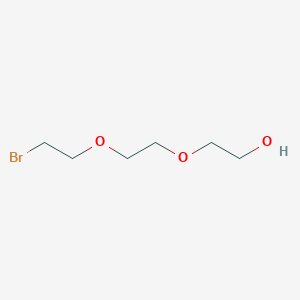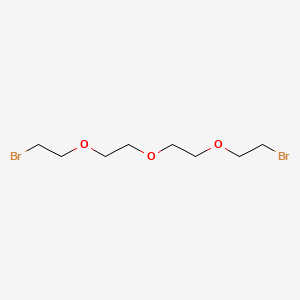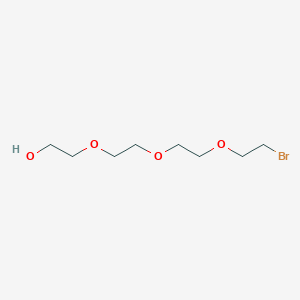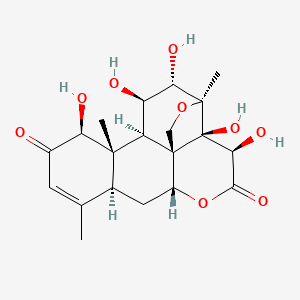
Bruceine D
Vue d'ensemble
Description
Brucein D (BD) is a major active quassinoid found in Brucea javanica . It has exhibited pronounced anticancer activities . It has been shown to induce pancreatic cancer cell death via several different mechanisms . It has also been demonstrated that BD inhibited lung cancer cell proliferation .
Molecular Structure Analysis
Brucein D has the molecular formula C20H26O9 . It is a quassinoid that is 13,20-epoxypicras-3-ene substituted by hydroxy groups at positions 1, 11, 12, 14 and 15 and oxo groups at positions 2 and 16 . It is a delta-lactone, a pentol, a quassinoid, an organic heteropentacyclic compound and a secondary alpha-hydroxy ketone .
Physical And Chemical Properties Analysis
Brucein D has a molecular weight of 410.4 g/mol . It is a quassinoid that is 13,20-epoxypicras-3-ene substituted by hydroxy groups at positions 1, 11, 12, 14 and 15 and oxo groups at positions 2 and 16 .
Applications De Recherche Scientifique
Traitement du cancer du sein
La Bruceine D a été identifiée comme un candidat médicament potentiel contre le cancer du sein . Elle a montré une inhibition dose-dépendante de la prolifération des cellules MCF-7 et Hs 578T avec des valeurs d'IC 50 comprises entre 0,7 et 65 μM, selon le médicament et la lignée cellulaire . La this compound, extraite des graines de Brucea javanica, a montré la plus grande puissance .
Actions antitumorales
La this compound, un quassinoïde isolé de l'arbuste Brucea javanica (L.) Merr. (Simaroubaceae), a fait l'objet de nombreuses recherches pour ses propriétés antinéoplasiques dans divers cancers humains . Il s'agit notamment des cancers du pancréas, du sein, du poumon, du sang, des os et du foie .
Traitement de l'adénocarcinome pancréatique
La this compound a montré des effets antitumoraux dans l'adénocarcinome pancréatique . Cela suggère qu'elle pourrait être un agent thérapeutique potentiel pour le traitement de ce type de cancer.
Traitement de la leucémie myéloïde chronique
La recherche a indiqué que la this compound a des effets antitumoraux dans la leucémie myéloïde chronique . Cela met en évidence son potentiel en tant qu'agent thérapeutique dans le traitement de ce cancer du sang.
Traitement du carcinome hépatocellulaire
La this compound a démontré des effets antitumoraux dans le carcinome hépatocellulaire . Cela suggère son utilisation potentielle dans le traitement du cancer du foie.
Traitement du cancer du poumon non à petites cellules
La this compound a montré des effets antitumoraux dans le cancer du poumon non à petites cellules . Cela indique son potentiel en tant qu'agent thérapeutique pour ce type de cancer du poumon.
Mécanisme D'action
Bruceine D (BD), also known as Brucein D, is a quassinoid compound extracted from the seeds of the plant Brucea javanica. It has been traditionally used for treating inflammation, malaria, and warts . Recent research has revealed its potential in treating various types of cancers, including breast cancer, lung cancer, hepatocellular carcinoma, pancreatic cancer, osteosarcoma, and chronic myeloid leukemia .
Target of Action
The primary target of this compound is Trop2 , a tumor-associated calcium signal transducer 2 . Trop2 is expressed in various solid tumors and has been used as a transport gate for cytotoxic drugs in antibody-drug conjugate design . This compound has been identified as a Trop2 inhibitor .
Mode of Action
This compound interacts directly with Trop2 . It binds to the Lys307 and Glu310 residues of Trop2, which are key sites for its binding . This interaction leads to the depletion of the Trop2/β-catenin complex, thereby inhibiting the progression of cancer .
Biochemical Pathways
This compound affects the Trop2/β-catenin feedback loop . By blocking the formation of this loop, this compound inhibits cancer metastasis induced by Trop2 . The Trop2/β-catenin complex prevents β-catenin from being degraded via the ubiquitin-proteasome pathway . This results in a decrease in nuclear translocation, a reduction in Trop2 transcription, a reversal of the epithelial-mesenchymal transition (EMT) process, and inhibition of extracellular matrix (ECM) remodeling .
Pharmacokinetics
It’s known that this compound can be quickly eliminated after percutaneous absorption . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound results in significant anti-cancer effects. It has been shown to inhibit the growth and metastasis of breast cancer . This compound causes unstable β-catenin, which leads to a decrease in nuclear translocation, a reduction in Trop2 transcription, a reversal of the EMT process, and inhibition of ECM remodeling . This further inhibits cancer metastasis . In addition, this compound has been shown to inhibit lung metastasis and prolong survival in experimental metastasis models .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in an inflammatory microenvironment induced by TNF-α, this compound significantly inhibited the migration and invasion of co-cultured cancer-associated fibroblasts and MDA-MB-231 cells . It also reduced the expression of tumor-promoting and matrix-remodeling cytokines secreted by these fibroblasts .
Analyse Biochimique
Biochemical Properties
Bruceine D has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to inhibit the phosphorylation of AKT and ERK , key components of the PI3K/AKT signaling pathway . This suggests that this compound can influence biochemical reactions by interacting with these enzymes and altering their activity.
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been reported to reduce cell viability in a dose- and time-dependent manner . In addition, it has been found to significantly inhibit cell invasion and migration . This compound treatment has also been shown to upregulate the expression of E-cadherin and downregulate the expression of vimentin and β-catenin , proteins associated with epithelial-mesenchymal transformation (EMT).
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules and its influence on gene expression. It has been suggested that this compound induces apoptosis of cells through the mitochondrial pathway . This involves the loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, activation of caspases-9, -3, and cleavage of PARP . Furthermore, this compound has been found to inhibit the phosphorylation of AKT and ERK , key components of the PI3K/AKT signaling pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been reported to reduce cell viability in a dose- and time-dependent manner . This suggests that the effects of this compound may vary over time, potentially due to factors such as the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound have been observed to vary with different dosages in animal models. While specific dosage effects in animal models have not been reported, this compound has been found to exhibit potent cytotoxicity to K562 cells with an IC50 of 6.37 ± 0.39 μM .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been reported to inhibit the phosphorylation of AKT and ERK , key components of the PI3K/AKT signaling pathway. This suggests that this compound may influence metabolic flux or metabolite levels by interacting with these enzymes.
Propriétés
IUPAC Name |
2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDMZGKDLMGOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944105 | |
| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21499-66-1 | |
| Record name | Bruceine D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Bruceine D has been shown to interact with a variety of targets, leading to a range of downstream effects:
- Ecdysone Receptor (EcR): this compound binds to EcR, inhibiting the formation of the 20E-EcR-USP-EcRE complex and suppressing the transcriptional activation activity of EcR. This ultimately disrupts insect growth and metamorphosis. []
- Mitochondria: this compound induces apoptosis in various cancer cells by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. [, , ]
- Signaling Pathways: this compound modulates several key signaling pathways involved in cell survival, proliferation, and metastasis:
- PI3K/Akt: this compound inactivates the PI3K/Akt pathway, contributing to its anti-cancer effects. []
- MAPK/ERK: this compound inhibits the phosphorylation of ERK, potentially contributing to its anti-cancer activity. []
- STAT3: this compound suppresses the STAT3 signaling pathway, inhibiting tumor growth and stem cell-like traits in osteosarcoma. []
- NOTCH: this compound inhibits the NOTCH pathway, contributing to its protective effects in a mouse model of allergic asthma. []
- Nrf2: this compound promotes the ubiquitin–proteasome-dependent degradation of Nrf2, enhancing the chemosensitivity of gemcitabine in pancreatic cancer. []
- Other Targets: this compound has also been shown to downregulate LINC01667, leading to the suppression of Cyclin E1 and inhibition of cell proliferation in gastric cancer. []
A:
- Molecular Formula: C26H32O9 []
- Molecular Weight: 488.53 g/mol []
- Spectroscopic Data: Structural confirmation is typically achieved through NMR and Mass Spectrometry. For detailed spectroscopic data, refer to publications focusing on the isolation and characterization of this compound. [, , ]
ANone: Information regarding the material compatibility and stability of this compound under various environmental conditions is limited in the provided research. Further studies are needed to explore these aspects and their impact on potential applications.
ANone: The provided research does not indicate any inherent catalytic properties of this compound. Its primary mechanisms of action revolve around its interaction with specific biological targets and pathways.
ANone: Yes, computational chemistry has been utilized:
- Molecular Docking: Researchers have used molecular docking studies to investigate the interaction of this compound with potential target proteins, such as Bcl-2, to understand its anti-cancer mechanisms. [, ]
ANone: While detailed SAR studies are limited in the provided research, some insights can be gleaned:
- Quassinoid Structure: this compound belongs to the quassinoid family, known for their diverse biological activities. The presence of specific functional groups on the quassinoid scaffold likely contributes to this compound's target binding and activity. [, ]
- Glycosylation: The presence and type of sugar moieties can impact activity. For example, glycosylated quassinoids showed lower in vitro antimalarial activity compared to their aglycone counterparts. []
A:
- Formulation: To enhance its solubility and bioavailability, researchers have explored the development of a self-nanoemulsifying drug delivery system (SNEDDS) for this compound. This formulation demonstrated improved pharmacokinetic parameters and enhanced anti-ulcerative colitis efficacy in a rat model. []
ANone: The provided research primarily focuses on this compound's biological activity and doesn't provide specific details regarding SHE regulations. As with any potential therapeutic compound, adherence to relevant safety regulations and guidelines is crucial during its development and potential clinical application.
ANone:
A:
- In vitro Efficacy:
- Cytotoxicity: this compound demonstrates potent cytotoxic effects against various cancer cell lines, including pancreatic, breast, lung, and blood cancer cells. [, , , , , , , , , , , ]
- Apoptosis Induction: this compound induces apoptosis in various cancer cell lines through both intrinsic and extrinsic mitochondrial-mediated pathways. [, , , ]
- Inhibition of Cell Proliferation, Migration, and Invasion: this compound effectively inhibits cell proliferation, migration, and invasion in several cancer cell lines. [, , , , , ]
- In vivo Efficacy:
- Tumor Growth Inhibition: this compound has been shown to suppress tumor growth in a mouse orthotopic model of pancreatic cancer. [, ]
- Anti-Ulcerative Colitis Activity: this compound formulated in a SNEDDS demonstrated efficacy in a TNBS-induced ulcerative colitis rat model, improving disease activity index and colon pathology. []
- Anti-asthma Effects: this compound ameliorated allergic asthma symptoms in an ovalbumin-induced mouse model, reducing airway hyperresponsiveness and inflammatory cell infiltration. []
- Nrf2 Upregulation: Increased Nrf2 expression has been linked to chemoresistance in pancreatic cancer. This compound's ability to inhibit the Nrf2 pathway might help overcome this resistance mechanism. []
- AKT Signaling: Overexpression of AKT signaling has been implicated in chemoresistance in multiple myeloma. This compound's ability to abrogate the AKT-driven signaling pathway might provide a strategy to overcome this resistance. []
ANone: While the provided research primarily focuses on this compound's therapeutic potential, some studies offer insights into its safety profile:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


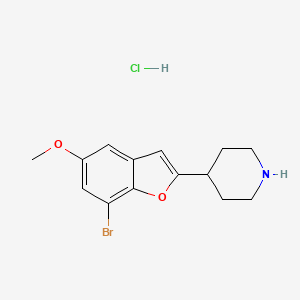
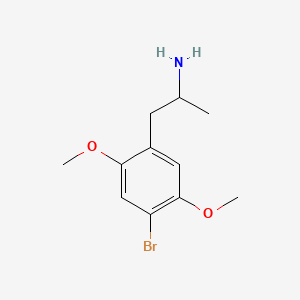
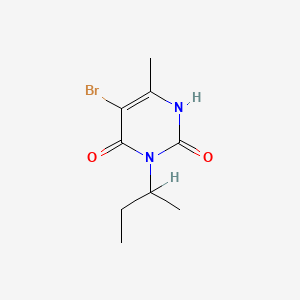
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
